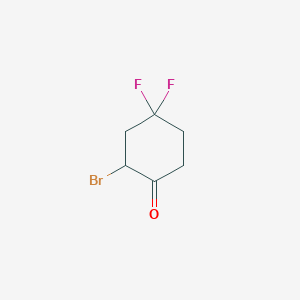
2-Bromo-4,4-difluorocyclohexan-1-one
Vue d'ensemble
Description
2-Bromo-4,4-difluorocyclohexan-1-one is a chemical compound with the molecular formula C6H7BrF2O and a molecular weight of 213.02 g/mol . It is characterized by the presence of bromine and fluorine atoms attached to a cyclohexanone ring, making it a valuable intermediate in organic synthesis.
Applications De Recherche Scientifique
2-Bromo-4,4-difluorocyclohexan-1-one is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
Target of Action
It is known to be a useful synthetic intermediate in organic chemistry and pharmaceutical research .
Mode of Action
As a synthetic intermediate, it likely interacts with other compounds to form more complex molecules, but the specifics of these interactions would depend on the particular synthesis pathway being used .
Biochemical Pathways
As a synthetic intermediate, its primary role is likely in the synthesis of other compounds rather than directly interacting with biological pathways .
Pharmacokinetics
As a synthetic intermediate, its bioavailability would likely depend on the specific compounds it is synthesized into .
Result of Action
As a synthetic intermediate, its effects would likely be indirect, resulting from the actions of the compounds it is used to synthesize .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4,4-difluorocyclohexan-1-one .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,4-difluorocyclohexan-1-one typically involves the bromination of 4,4-difluorocyclohexanone. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4,4-difluorocyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted cyclohexanones.
Reduction: Formation of 4,4-difluorocyclohexanol.
Oxidation: Formation of 4,4-difluorocyclohexanecarboxylic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Difluorocyclohexanone: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-fluorocyclohexanone: Contains only one fluorine atom, resulting in different chemical properties.
2-Chloro-4,4-difluorocyclohexan-1-one: Chlorine atom instead of bromine, leading to variations in reactivity and applications.
Uniqueness
2-Bromo-4,4-difluorocyclohexan-1-one is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
2-bromo-4,4-difluorocyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2O/c7-4-3-6(8,9)2-1-5(4)10/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDECVWOYTPHXMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1=O)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290554 | |
| Record name | Cyclohexanone, 2-bromo-4,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22515-19-1 | |
| Record name | Cyclohexanone, 2-bromo-4,4-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22515-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanone, 2-bromo-4,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4,4-difluorocyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


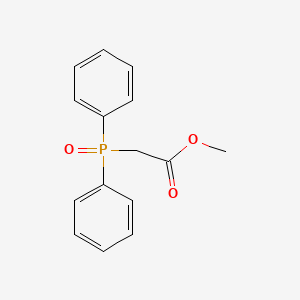
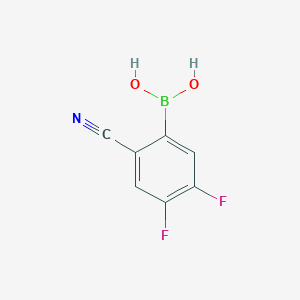
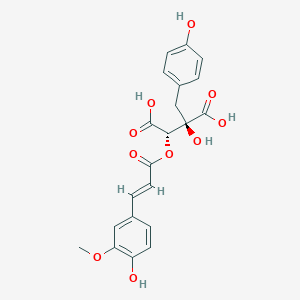
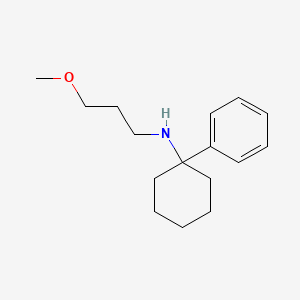
![6-[2-[(E)-2-Anilinoethenyl]-3,3-dimethylindol-1-ium-1-yl]hexanoic acid;bromide](/img/structure/B1654315.png)
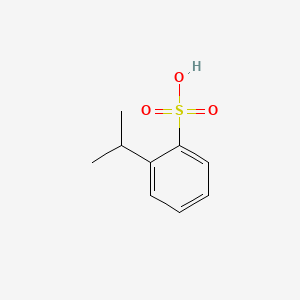
![ethyl 2-[2-[(E)-(carbamothioylhydrazinylidene)methyl]phenoxy]acetate](/img/structure/B1654319.png)
![Benzyl N-[(benzyloxy)carbonyl]glycylglycylprolinate](/img/structure/B1654320.png)
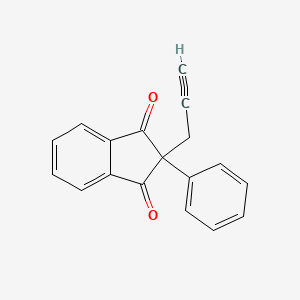

![1-[(1R,2R)-2-Pyridin-2-ylcyclopropyl]ethanone](/img/structure/B1654326.png)
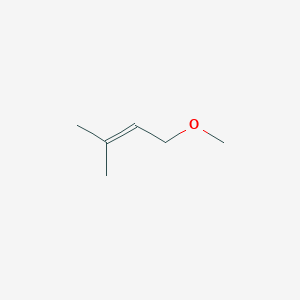
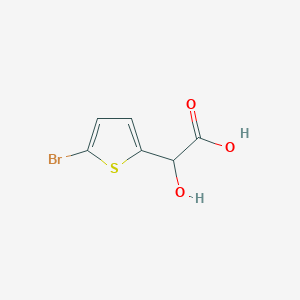
![[(Z)-1-(3-nitrophenyl)ethylideneamino]urea](/img/structure/B1654329.png)
